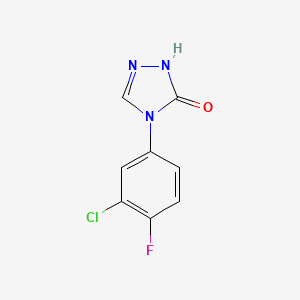

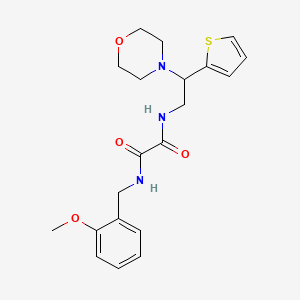

![molecular formula C10H10O3S B2452096 Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate CAS No. 112101-60-7](/img/structure/B2452096.png)

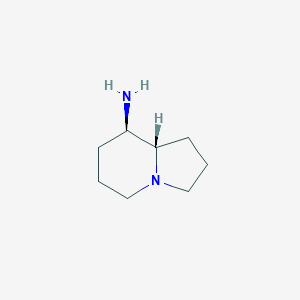

Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate

説明

“Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate” is an active pharmaceutical intermediate . It is used in research and development but not for medicinal or household uses .

Synthesis Analysis

The synthesis of thiophene derivatives, including “Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate”, involves the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde . This process yields a potentially tridentate Schiff base (HSAT), which can form a series of copper (II) complexes .Molecular Structure Analysis

The molecular structure of “Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate” includes a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . The presence of fragmentation peaks in the mass spectrum of related compounds confirms the formation of the 4-oxo-2-phenylthiazolidine moiety .Chemical Reactions Analysis

“Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate” can undergo various chemical reactions. For instance, it can react with salicylaldehyde to form a potentially tridentate Schiff base .Physical And Chemical Properties Analysis

“Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate” has a molecular weight, melting point, boiling point, and density that can be found in chemical databases . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

-

- Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

- They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

- Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .

-

- The 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene was the key starting compound used to synthesize new thiazole, pyrimidine, pyran, pyridine and thiazine derivatives .

- The cytotoxicity of the synthesized compounds was studied towards the three cancer cell lines namely MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer) and SF-268 (central nervous system (CNS) cancer) in addition to the normal cell line (WI-38) using doxorubicin as the reference drug .

- The study showed that compounds 5, 9a, 15b, 17c, 18 and 21b were the most potent compounds .

-

Preparation of Tricyclic Indole and Dihydroindole Derivatives

-

Synthesis of β-Ketoesters and Tricyclic Tetrahydrobenzindoles

-

Synthesis of β-Ketoesters and Tricyclic Tetrahydrobenzindoles

-

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Safety And Hazards

As with any chemical compound, safety precautions should be taken when handling “Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate”. This includes avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be worn, and adequate ventilation should be ensured .

将来の方向性

Thiophene and its derivatives, including “Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate”, have shown significant potential in the field of medicinal chemistry due to their varied biological and clinical applications . There is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

特性

IUPAC Name |

methyl 4-oxo-6,7-dihydro-5H-1-benzothiophene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXRNQUMRJNRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C(C1=O)C=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

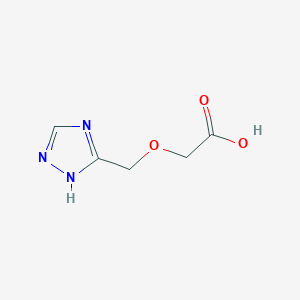

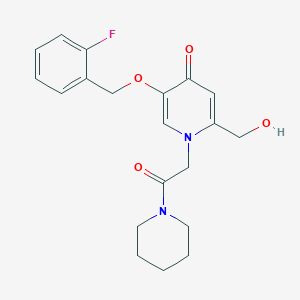

![N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2452019.png)

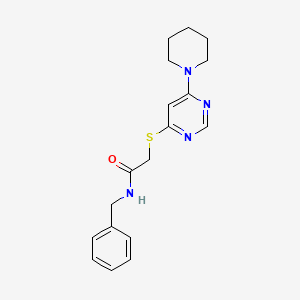

![10-Oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde](/img/structure/B2452026.png)

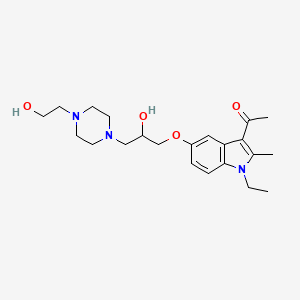

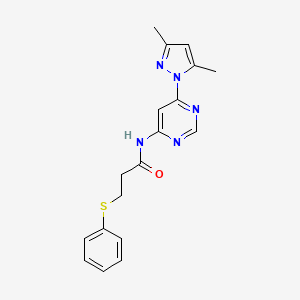

![5-methyl-3-phenyl-6-{2-[(pyridin-2-yl)amino]-1,3-thiazol-4-yl}-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2452029.png)

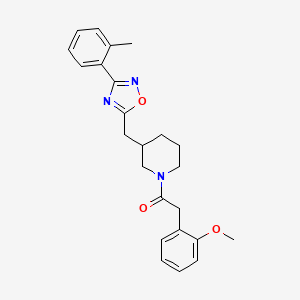

![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoro-ethanesulfinyl)-phenyl]-[1,3,2]dioxaborolane](/img/structure/B2452032.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol](/img/structure/B2452036.png)